

An In-depth Technical Guide to Hexafluoropropene Trimer (CAS 6792-31-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoropropene Trimer*

Cat. No.: *B3042776*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropene trimer (CAS No. 6792-31-0), a perfluorinated alkene, is a significant organofluorine compound with the molecular formula C_9F_{18} .^[1] This colorless liquid is recognized for its exceptional thermal stability and chemical inertness, properties imparted by its strong carbon-fluorine bonds.^{[2][3]} It serves as a versatile building block in the synthesis of advanced materials, including fluoropolymers and specialty chemicals.^{[4][5]} In the realm of pharmaceutical research and drug development, its fluorine-rich structure is utilized to create novel compounds with potentially enhanced biological activity and tailored properties such as improved biocompatibility.^{[5][6]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, experimental protocols, and toxicological profile, with a focus on its relevance to the scientific and drug development communities.

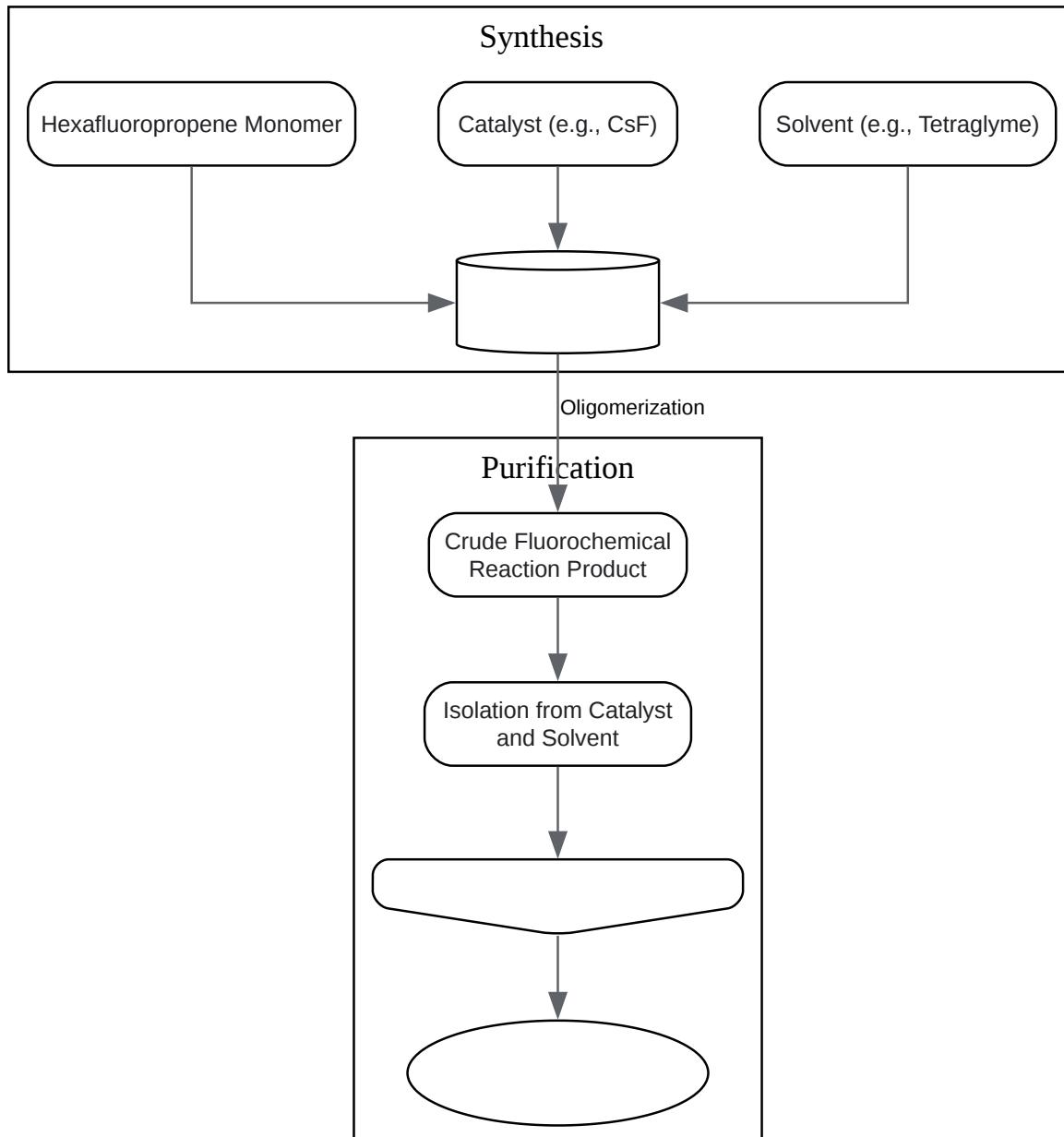
Chemical and Physical Properties

Hexafluoropropene trimer is a mixture of isomers.^[7] Its properties can vary slightly depending on the isomeric composition. The quantitative data available for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	6792-31-0	[1]
Molecular Formula	C ₉ F ₁₈	[1]
Molecular Weight	450.07 g/mol	[1]
Appearance	Colorless liquid	[5]
Boiling Point	110-115 °C	[7]
Density	1.83 g/mL at 25 °C	[7]
Flash Point	24 °C (75.2 °F) - closed cup	[7]
Storage Temperature	2-8°C	[7]

Synthesis and Manufacturing

The primary industrial synthesis of **hexafluoropropene trimer** is achieved through the catalytic oligomerization of hexafluoropropene (HFP) monomers.[\[2\]](#) This process requires precise control of reaction conditions to favor the formation of the trimer over dimers or higher oligomers.[\[2\]](#)


Catalytic Oligomerization

A common method involves the use of alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), as catalysts in polar aprotic solvents like N,N-dimethylformamide (DMF) or glymes.[\[2\]](#) The choice of solvent is critical; for instance, using DMF with KF tends to favor trimer formation, while acetonitrile with KF predominantly yields dimers.[\[2\]](#)

A patented method for the selective synthesis of a specific isomer of **hexafluoropropene trimer** involves the continuous feeding of the HFP monomer into a reaction mixture at a controlled rate (less than 30% by weight per hour) and a reaction temperature of at least 60°C.[\[3\]](#) This process can yield the desired trimer isomer at a purity of at least 85% by weight.[\[3\]](#)

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a specific **hexafluoropropene trimer** isomer.

[Click to download full resolution via product page](#)

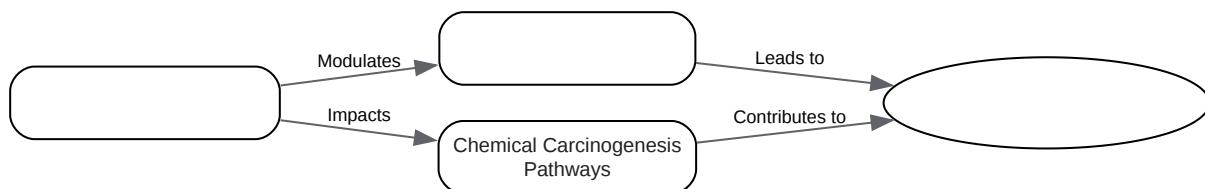
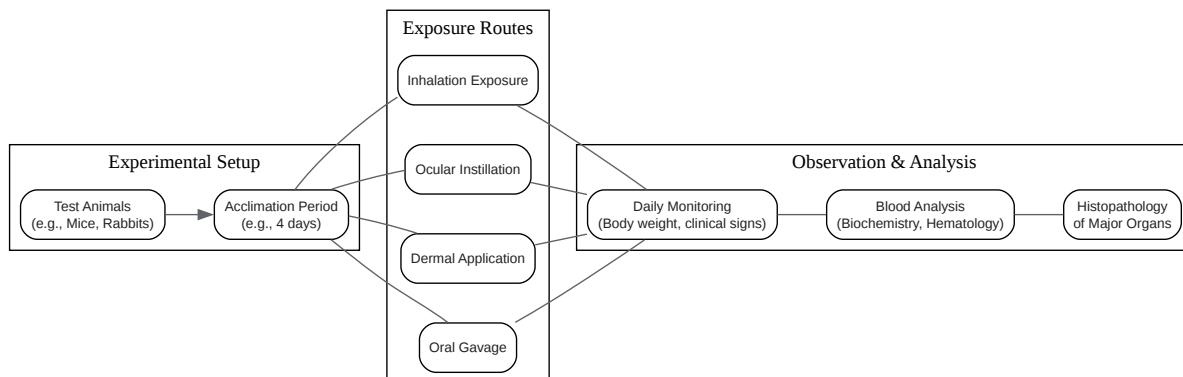
A flowchart of the synthesis and purification process for **Hexafluoropropene Trimer**.

Experimental Protocols

Detailed experimental protocols for **hexafluoropropene trimer** are not extensively published. However, based on studies of related fluorinated compounds, the following methodologies can be adapted.

Analytical Characterization

- Isomer Identification and Purity Analysis (GC-MS): Gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify the different isomers of the **hexafluoropropene trimer** and to assess the purity of the sample.^[2] A high-resolution fused silica capillary GC column interfaced with a mass spectrometer operating in selected ion monitoring (SIM) mode can be used for separation and detection.^[8]
- Structural Confirmation (¹⁹F NMR): ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural confirmation of the trimer isomers.^[2] Spectra of mixtures of the trimers can be analyzed to determine the isomeric composition, with chemical shifts referenced to an internal or external standard like hexafluorobenzene or benzotrifluoride.^[4]



Toxicological Assessment

While specific toxicological studies on **hexafluoropropene trimer** are limited, a study on a hexafluoropropylene terpolymer (HFPT) provides a framework for assessing its biological safety.^[9] The following protocols are adapted from this study.

- Acute Oral Toxicity: Following OECD test guideline 423, the test substance is administered to mice via oral gavage. Animals are observed for 14 days for signs of toxicity, including changes in body weight, appearance, and behavior. At the end of the observation period, blood samples are collected for biochemical and hematological analysis, and major organs are subjected to histopathological examination.^[9]
- Acute Dermal Toxicity: Following OECD test guideline 402, the test substance is applied to the shaved skin of rats. The animals are observed for 14 days for any signs of skin irritation or systemic toxicity.^[9]
- Acute Eye Irritation: Following OECD test guideline 405, the test substance is instilled into the eyes of rabbits. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specified intervals.^[9]

- Acute Inhalation Toxicity: Following OECD test guideline 403, mice are exposed to an aerosol of the test substance for a defined period. The animals are monitored for signs of respiratory distress and other toxic effects during and after exposure.[9]

The following diagram illustrates a general workflow for in vivo toxicological assessment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexafluoropropene Trimer | C9F18 | CID 16212380 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. data.epo.org [data.epo.org]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. nbinno.com [nbinno.com]
- 6. Hexafluoropropene Trimer | 6792-31-0 | Benchchem [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Biosafety assessments of hexafluoropropylene trimer derivative as a fluorinated cooling fluid for electronics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hexafluoropropene Trimer (CAS 6792-31-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3042776#hexafluoropropene-trimer-cas-number-6792-31-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com